molecular formula C15H19ClO B1400525 (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol CAS No. 1228780-51-5

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Cat. No. B1400525
M. Wt: 250.76 g/mol
InChI Key: ZTRTWRMYWVEPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol” is a complex organic molecule. It contains a cyclohexene ring, which is a six-membered ring with one double bond. The ring is substituted with a 4-chlorophenyl group and a methanol group. The presence of these functional groups can influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as NMR and IR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The double bond in the cyclohexene ring could undergo addition reactions, while the chlorine atom in the 4-chlorophenyl group could be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups can influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Photochemistry and Reactivity Studies

The study of photochemistry of 4-chlorophenol and 4-chloroanisole, closely related to the target compound, reveals insights into reductive dehalogenation and the generation of aryl cations. These aryl cations have shown potential in various chemical reactions, indicating the possible applications of the target compound in similar contexts (Protti, Fagnoni, Mella, & Albini, 2004).

Biocatalytic Synthesis

Research into biocatalytic synthesis, using compounds structurally related to the target compound, has been conducted to develop more sustainable and efficient synthesis methods. For example, the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using recombinant E. coli in a biphasic microreaction system highlights the potential for environmentally friendly synthesis techniques involving similar compounds (Chen et al., 2021).

Interaction Studies in Non-Aqueous Mixtures

Investigation into the interactions between methanol and CCl4, which shares a halogen bond similar to the target compound, helps understand the behavior of such compounds in non-aqueous mixtures. This understanding is crucial for various applications in chemical industry and atmospheric sciences (Pal, Agrawal, Chakraborty, & Chakraborty, 2020).

Photodehalogenation Studies

Further photodehalogenation studies of chlorophenols, which are structurally related to the target compound, have shown the formation of reactive intermediates like phenyl cations and carbenes. These findings could provide insights into the potential applications of the target compound in organic synthesis and photoreactions (Manet et al., 2006).

Environmental Contamination Studies

Research on tris(4-chlorophenyl)methanol, a compound structurally similar to the target, has been conducted to understand its distribution and toxicity in the environment. Such studies are vital for assessing the environmental impact and safety of related compounds (Buser, 1995).

Organic Synthesis Applications

Various studies have shown the potential of using halogenated compounds in organic synthesis. For example, the synthesis of chiral methanol and its conversion to other compounds highlights the versatility of these compounds in synthetic chemistry (Simov et al., 2005).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Handling guidelines for similar compounds suggest avoiding inhalation and contact with skin or eyes .

properties

IUPAC Name

[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO/c1-15(2)8-7-12(10-17)14(9-15)11-3-5-13(16)6-4-11/h3-6,17H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRTWRMYWVEPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol
Reactant of Route 2
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol
Reactant of Route 3
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol
Reactant of Route 4
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol
Reactant of Route 5
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol
Reactant of Route 6
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.